N-Demethyl Mifepristone-d3

Bioanalysis Forensic Toxicology Method Validation

This stable isotope-labeled internal standard (SIL-IS), featuring three deuterium atoms on the N-methylamino group, is the definitive analytical tool for accurate LC-MS/MS quantification of the active metabolite N-Demethyl Mifepristone (RU 42633). Unlike structural analogs or parent-drug deuterated standards, its identical physicochemical properties ensure precise co-elution and matrix effect correction—critical for robust pharmacokinetic, forensic, and impurity profiling methods. Choose N-Demethyl Mifepristone-d3 for regulatory-grade bioanalytical data integrity.

Molecular Formula C₂₈H₃₀D₃NO₂
Molecular Weight 418.59
Cat. No. B1164016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl Mifepristone-d3
Synonyms(11β,17β)-17-Hydroxy-11-[4-(methyl-d3-amino)phenyl]-17-(1-propyn-1-yl)-estra-4,9-dien-3-one;  N-Desmethyl-RU 486-d3;  RU 42633-d3; 
Molecular FormulaC₂₈H₃₀D₃NO₂
Molecular Weight418.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethyl Mifepristone-d3: A Deuterated Internal Standard for Precise Quantification of the Major Mifepristone Metabolite in Bioanalysis and Metabolism Studies


N-Demethyl Mifepristone-d3 (also referred to as N-Desmethyl Mifepristone-d3 or RU 42633-d3) is a stable deuterium-labeled analog of the primary active mifepristone metabolite, N-Demethyl Mifepristone (RU 42633) . This compound features three deuterium atoms substituted for hydrogen on the N-methylamino group, yielding a molecular formula of C28H30D3NO2 and a molecular weight of 418.59 g/mol . It is not intended for therapeutic use; rather, it serves as a critical analytical tool, specifically designed and validated for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its application is essential for correcting matrix effects, instrument variability, and sample preparation losses, thereby enabling the accurate and precise quantification of the parent metabolite, N-Demethyl Mifepristone, in complex biological matrices such as plasma and blood .

Why Generic Substitution Fails: N-Demethyl Mifepristone-d3 Ensures Chromatographic Co-Elution and Accurate Quantification While Non-Isotopic Alternatives Introduce Significant Assay Variability


In LC-MS/MS bioanalysis, the choice of an internal standard (IS) is paramount for achieving accurate and reproducible quantitative results. While structurally similar compounds like levonorgestrel have been used as internal standards for mifepristone and its metabolites [1], they cannot guarantee identical recovery, ionization efficiency, or chromatographic behavior due to their distinct physicochemical properties . This discrepancy can lead to biased quantification, especially when complex biological matrices introduce variable matrix effects . Even other deuterated analogs, such as Mifepristone-d3, while valuable for quantifying the parent drug, exhibit a different chromatographic retention time and cannot serve as an ideal IS for the structurally distinct N-Demethyl metabolite [2]. Therefore, the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the target analyte, differing only in mass, is the recognized best practice. N-Demethyl Mifepristone-d3, as the direct SIL analog of N-Demethyl Mifepristone, fulfills this requirement, providing the necessary co-elution and parallel behavior to normalize analytical variability and ensure method robustness [2].

Product-Specific Quantitative Evidence Guide for N-Demethyl Mifepristone-d3: Validated Analytical Performance Data for Procurement Decisions


Validated Intra- and Inter-Day Precision and Accuracy for N-Demethyl Mifepristone Quantification in Human Blood Using N-Demethyl Mifepristone-d3 as IS

In a fully validated UHPLC-QqQ-MS/MS method for the determination of mifepristone and its metabolites in human blood, N-desmethyl mifepristone-d3 was employed as the internal standard for quantifying N-desmethyl mifepristone [1]. This method demonstrates the high level of analytical performance achievable with this specific SIL-IS [1].

Bioanalysis Forensic Toxicology Method Validation

Matrix Effect and Extraction Recovery Performance for N-Demethyl Mifepristone-d3 in Human Blood Assays

The effectiveness of N-desmethyl mifepristone-d3 in correcting for sample preparation losses and ion suppression/enhancement (matrix effects) was quantified during method validation [1].

Bioanalysis Method Validation Matrix Effects

Enhanced Analytical Selectivity: Differentiating N-Demethyl Mifepristone from its Parent Drug and Other Metabolites via LC-MS/MS with Deuterated Internal Standard

The use of a deuterated internal standard facilitates the unequivocal identification and quantification of N-Demethyl Mifepristone in the presence of structurally related compounds, including the parent drug mifepristone and other metabolites like N,N-didesmethyl- and 22-OH-mifepristone [1].

Bioanalysis Mass Spectrometry Metabolism

Pharmacological Relevance of the Target Analyte: N-Demethyl Mifepristone (RU 42633) is a Bioactive Metabolite with Quantifiable Differences in Receptor Affinity Compared to Mifepristone

The necessity for precise quantification of N-Demethyl Mifepristone is underscored by its distinct pharmacological profile. While mifepristone is known as a potent antagonist of both the progesterone receptor (PR) and glucocorticoid receptor (GR), its major metabolite, N-Demethyl Mifepristone (RU 42633), exhibits different binding affinities .

Pharmacology Metabolism Endocrinology

Suitability for Application in Complex Matrices: Performance Validated in Post-Abortion Maternal Blood Samples

The validated UHPLC-QqQ-MS/MS method employing N-desmethyl mifepristone-d3 was successfully applied to a challenging real-world forensic toxicology case [1].

Forensic Toxicology Clinical Analysis Bioanalysis

Procurement-Relevant Applications: When to Prioritize N-Demethyl Mifepristone-d3 in Your Research Program


Development and Validation of LC-MS/MS Methods for Quantifying N-Demethyl Mifepristone in Pharmacokinetic Studies

This compound is the definitive internal standard for any laboratory seeking to develop and validate a robust, high-sensitivity LC-MS/MS method for the quantification of N-Demethyl Mifepristone. As demonstrated by Szewczuk et al., its use is integral to achieving the precision, accuracy, and minimal matrix effects required for regulatory bioanalysis [1]. Procuring this standard is a prerequisite for generating reliable plasma or blood concentration-time data in both preclinical and clinical pharmacokinetic studies of mifepristone.

Forensic and Clinical Toxicology Investigations Involving Mifepristone Exposure

For forensic and clinical toxicology laboratories tasked with confirming and quantifying mifepristone exposure, N-Demethyl Mifepristone-d3 is an essential component of the analytical workflow. The validated method using this IS has been proven effective in analyzing post-mortem or clinical blood samples, allowing for the simultaneous, accurate measurement of the parent drug and its primary active metabolite [1]. This capability is crucial for medico-legal casework, compliance monitoring, and overdose investigations.

Advanced Drug Metabolism and Pharmacokinetic (DMPK) and ADME Studies

In DMPK research, understanding the formation and disposition of active metabolites is fundamental. Given that N-Demethyl Mifepristone (RU 42633) circulates at high concentrations and possesses its own distinct pharmacological activity (e.g., 61% GR affinity vs. parent) , accurate quantification of this species is vital. N-Demethyl Mifepristone-d3 enables researchers to generate high-fidelity data on the metabolite's formation, systemic exposure, and clearance, which is critical for building comprehensive physiologically-based pharmacokinetic (PBPK) models and interpreting in vivo pharmacology results.

Quality Control and Stability Studies for Mifepristone Active Pharmaceutical Ingredient (API) and Drug Products

N-Demethyl Mifepristone is a known impurity and degradation product of mifepristone API and drug formulations. N-Demethyl Mifepristone-d3 can be used as a reliable internal standard in stability-indicating HPLC or LC-MS methods designed to monitor the formation of this specific impurity over time under various storage conditions. Its use ensures accurate quantitation of the impurity, thereby supporting quality control, shelf-life determination, and compliance with pharmacopeial or regulatory specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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